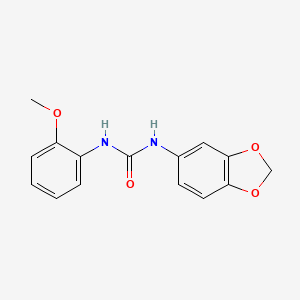![molecular formula C17H23NO4 B5264933 methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate](/img/structure/B5264933.png)
methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate, also known as MCHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a cycloheptylamino group attached to it.
科学的研究の応用
Methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate has potential applications in various fields of scientific research. One of its significant applications is in the field of drug discovery, where it can be used as a lead compound for the development of new drugs. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
作用機序
Methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which helps in the treatment of Alzheimer's disease and Parkinson's disease. This compound has also been found to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells, leading to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in the body, which are responsible for oxidative stress and damage to cells. This compound has also been found to modulate the levels of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the significant advantages of using methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate in lab experiments is its potent pharmacological activity. It has been found to exhibit significant activity at low concentrations, making it an ideal candidate for drug discovery. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate. One of the significant areas of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the synthesis of this compound derivatives with improved pharmacological activity and solubility. Additionally, the mechanism of action of this compound needs further investigation to elucidate its exact mode of action in the body.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential in the development of new drugs and treatments for various diseases.
合成法
The synthesis of methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate involves the reaction of 4-hydroxybenzoic acid with cycloheptylamine and ethyl chloroformate. The resulting compound is then treated with methanol and hydrochloric acid to obtain this compound. The yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
methyl 4-[2-(cycloheptylamino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-17(20)13-8-10-15(11-9-13)22-12-16(19)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNCHSNQQHWURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826307 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5264871.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5264877.png)

![3-{2-[(cyclopropylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5264890.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5264894.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5264895.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-pyridinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5264904.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B5264905.png)
![2-{3-oxo-3-[3-(1-pyrrolidinyl)-1-piperidinyl]propyl}-1,3-benzothiazole](/img/structure/B5264913.png)
![N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5264925.png)
![6-{2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5264927.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5264931.png)
![(4R)-4-(4-{[(4-fluoro-3-methylbenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5264932.png)
![1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5264947.png)
